![molecular formula C15H21NO6 B13598242 3-(2-{[(Tert-butoxy)carbonyl]amino}ethoxy)-4-methoxybenzoicacid](/img/structure/B13598242.png)
3-(2-{[(Tert-butoxy)carbonyl]amino}ethoxy)-4-methoxybenzoicacid
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Overview
Description
3-(2-{[(Tert-butoxy)carbonyl]amino}ethoxy)-4-methoxybenzoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is commonly used to protect amines during chemical reactions, preventing unwanted side reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{[(Tert-butoxy)carbonyl]amino}ethoxy)-4-methoxybenzoic acid typically involves the protection of an amine group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions may vary, but common methods include stirring the mixture at ambient temperature or heating it in tetrahydrofuran (THF) at 40°C .
Industrial Production Methods
Industrial production of Boc-protected compounds often involves large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-{[(Tert-butoxy)carbonyl]amino}ethoxy)-4-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Boc deprotection is typically carried out using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Removal of the Boc group to yield the free amine.
Scientific Research Applications
3-(2-{[(Tert-butoxy)carbonyl]amino}ethoxy)-4-methoxybenzoic acid is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(2-{[(Tert-butoxy)carbonyl]amino}ethoxy)-4-methoxybenzoic acid primarily involves the protection of amine groups during chemical reactions. The Boc group prevents unwanted side reactions by temporarily masking the reactivity of the amine. The Boc group can be selectively removed under acidic conditions, allowing the amine to participate in subsequent reactions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Another Boc-protected compound used for similar purposes.
N-(tert-Butoxycarbonyl)ethanolamine: Used in organic synthesis and peptide chemistry.
tert-Butyloxycarbonyl-protected amino acid ionic liquids: Used in peptide synthesis and other organic reactions.
Uniqueness
3-(2-{[(Tert-butoxy)carbonyl]amino}ethoxy)-4-methoxybenzoic acid is unique due to its specific structure, which includes both a Boc-protected amine and a methoxybenzoic acid moiety. This combination allows for versatile applications in organic synthesis and peptide chemistry, making it a valuable compound in both research and industrial settings.
Biological Activity
3-(2-{[(Tert-butoxy)carbonyl]amino}ethoxy)-4-methoxybenzoic acid, also known by its CAS number 192132-77-7, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a tert-butoxycarbonyl (Boc) group, an ethoxy group, and a methoxy-substituted benzoic acid moiety. Its molecular formula is C16H25NO6 with a molecular weight of 359.44 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities, including:
- Anti-inflammatory effects : Initial studies suggest that the compound may inhibit pro-inflammatory cytokines.
- Antioxidant properties : The methoxy group is known to enhance antioxidant activity, which could protect cells from oxidative stress.
- Antimicrobial activity : Some derivatives of benzoic acid have shown promise against bacterial and fungal strains.
The biological activity of 3-(2-{[(Tert-butoxy)carbonyl]amino}ethoxy)-4-methoxybenzoic acid can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an enzyme inhibitor, affecting pathways involved in inflammation and cell signaling.
- Modulation of Signaling Pathways : It may influence key signaling pathways such as NF-kB and MAPK, which are crucial in inflammatory responses.
- Interaction with Receptors : Potential binding to specific receptors could modulate physiological responses.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds or derivatives:
- A study highlighted the anti-inflammatory properties of similar benzoic acid derivatives, showing significant reductions in TNF-alpha levels in vitro .
- Another investigation focused on the antioxidant capacity , demonstrating that methoxy-substituted compounds can scavenge free radicals effectively .
- Research on antimicrobial effects revealed that certain benzoic acid derivatives exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria .
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Anti-inflammatory | Inhibition of TNF-alpha | |
Antioxidant | Radical scavenging | |
Antimicrobial | Broad-spectrum activity |
Mechanism | Description |
---|---|
Enzymatic Inhibition | Inhibits enzymes involved in inflammatory pathways |
Signaling Modulation | Affects NF-kB and MAPK pathways |
Receptor Interaction | Potential binding to specific cellular receptors |
Properties
Molecular Formula |
C15H21NO6 |
---|---|
Molecular Weight |
311.33 g/mol |
IUPAC Name |
4-methoxy-3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]benzoic acid |
InChI |
InChI=1S/C15H21NO6/c1-15(2,3)22-14(19)16-7-8-21-12-9-10(13(17)18)5-6-11(12)20-4/h5-6,9H,7-8H2,1-4H3,(H,16,19)(H,17,18) |
InChI Key |
PUZJMHGASUBUJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=C(C=CC(=C1)C(=O)O)OC |
Origin of Product |
United States |
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